![molecular formula C18H14N2O2 B2887166 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- CAS No. 88422-83-7](/img/structure/B2887166.png)
1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-” belongs to a class of compounds known as 1H-isoindole-1,3(2H)-diones . These compounds have been identified as potent inhibitors of human protein kinase CK2 . The most active compounds in this class are 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid .
Synthesis Analysis
The synthesis of 1H-isoindole-1,3(2H)-diones involves a series of reactions. A variety of novel 1-substituted-2,3-dihydro-1H-isoindoles have been synthesized in three steps from 2,3-dihydro-1H-isoindole via metallation and alkylation of its tert-butyl formamidino derivative .Molecular Structure Analysis
The molecular structure of 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- is complex. The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- are complex. For instance, a series of 1,2-dihydropyrrolo [3,4-b]indol-3-ones were successfully afforded in moderate to good yields by the formation of one C–C bond and one C–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- are complex. The molecular weight of the compound is 119.1638 .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The isoindoline nucleus is particularly significant in the design of molecules with central nervous system (CNS) activity .
Anticancer Agents
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis and necrosis in cancer cell lines, such as Raji cells, which are used as a model for blood cancer . This opens up possibilities for developing new treatments for various types of cancer.
Herbicides
The reactivity of “2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione” allows for its use in the synthesis of herbicidal compounds. Its derivatives can be designed to target specific pathways in plants, providing a method for controlling weed growth in agriculture .
Colorants and Dyes
The compound’s structure is suitable for the development of colorants and dyes. Its derivatives can be used in the textile industry for dyeing fabrics or in the production of inks for printing applications. The versatility in the substitution pattern of the molecule allows for a wide range of colors and shades .
Polymer Additives
Isoindoline derivatives can serve as additives in polymers to enhance their properties. For example, they can be used to improve the thermal stability, UV resistance, or mechanical strength of plastics. This makes them valuable in the manufacturing of durable and long-lasting materials .
Organic Synthesis
This compound is utilized in organic synthesis as a building block for constructing complex molecular architectures. Its reactivity enables the formation of diverse heterocyclic compounds, which are essential in various chemical synthesis processes .
Photochromic Materials
The unique reactivity of this compound also allows for its application in the development of photochromic materials. These materials change color when exposed to light, which can be used in smart windows, sunglasses, and display technologies .
Biological Activity Studies
Understanding the biological activity of “2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione” derivatives is crucial for their application in medicinal chemistry. Studies focus on the structure-activity relationships to identify potential therapeutic uses based on their interaction with biological targets .
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHKXJENRYGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966050 |
Source
|
Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- | |
CAS RN |
5175-38-2 |
Source
|
Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.